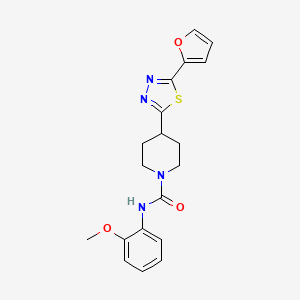
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiprotozoal Activities
Research has shown that compounds derived from furan-2-carbohydrazide, which share structural similarities with the chemical , display antimicrobial activities against various microorganisms. The synthesis of such compounds involves several steps, including the creation of 1,2,4-triazole derivatives and Mannich bases using secondary amines like piperidine. Some of these compounds exhibited activity against tested bacteria and fungi, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013). Additionally, novel dicationic imidazo[1,2-a]pyridines with furan-2-yl groups have shown significant in vitro and in vivo antiprotozoal activity, suggesting their potential in treating diseases caused by protozoa like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Anti-Inflammatory and Analgesic Agents
Compounds synthesized from visnagenone and khellinone, which contain benzodifuran and thiadiazole units, have been evaluated for their anti-inflammatory and analgesic activities. These studies show that certain derivatives can significantly inhibit COX-2, offering potential therapeutic benefits as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Neuroinflammation Imaging
A study has developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which could be used for imaging of reactive microglia and disease-associated neuroinflammation. This development is crucial for understanding and treating various neuropsychiatric disorders, highlighting the chemical's application in neuroscientific research (Horti et al., 2019).
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-15-6-3-2-5-14(15)20-19(24)23-10-8-13(9-11-23)17-21-22-18(27-17)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFRCKXPKKGTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
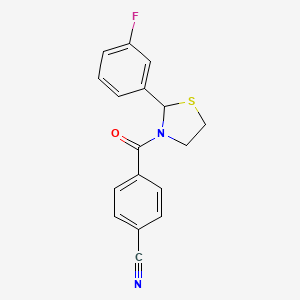
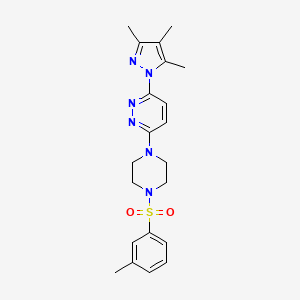

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)
![3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734516.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734518.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2734521.png)
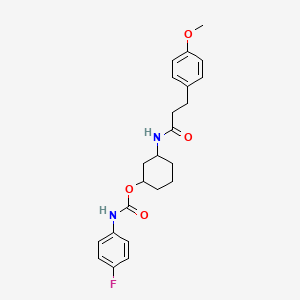
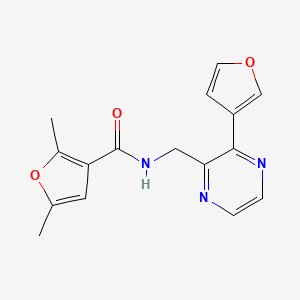

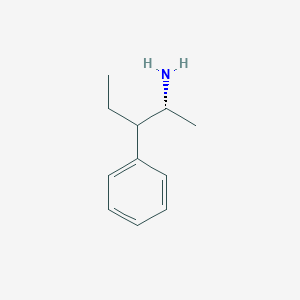
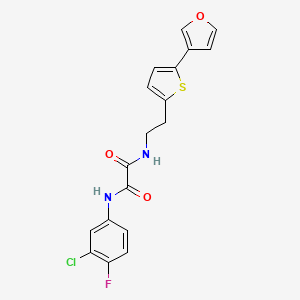
![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)
